molecular formula C20H31N3O4 B1440289 Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate CAS No. 864293-75-4

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate

Cat. No.: B1440289
CAS No.: 864293-75-4
M. Wt: 377.5 g/mol
InChI Key: MMPPFABFCSYSQR-UHFFFAOYSA-N
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Description

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]piperidine-1-carboxylate (CAS: 280111-50-4) is a piperidine derivative featuring a benzyl carboxylate group at position 1 and a Boc-protected ethylamino substituent at position 4 (Figure 1). Its molecular formula is C₁₈H₂₇N₃O₄, with a molecular weight of 349.43 g/mol . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. This compound is frequently utilized as an intermediate in medicinal chemistry for the development of kinase inhibitors, protease inhibitors, and other bioactive molecules .

Properties

IUPAC Name

benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-20(2,3)27-18(24)22-12-11-21-17-9-13-23(14-10-17)19(25)26-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPPFABFCSYSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Piperidine derivative (often 4-aminopiperidine or its protected form)
  • Boc-protected aminoethyl reagent (e.g., Boc-protected aminoethyl chloride or amine)
  • Benzyl alcohol or benzyl chloroformate for esterification

Stepwise Preparation

Step No. Reaction Type Description Key Reagents/Conditions Yield Range (%) References
1 Aminoalkylation Reaction of 4-aminopiperidine with Boc-protected aminoethyl reagent to introduce the protected aminoethyl side chain Boc-protected aminoethyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) 75–85
2 Protection of Amino Group Boc protection of free amino groups to prevent side reactions during subsequent steps Boc2O (di-tert-butyl dicarbonate), base (e.g., DMAP), solvent (e.g., DCM) 85–92
3 Esterification (Carbamate formation) Formation of benzyl carbamate ester at the piperidine nitrogen Benzyl chloroformate or benzyl alcohol with coupling agents (e.g., DCC, DMAP) 80–90
4 Purification Purification by column chromatography or recrystallization Silica gel chromatography, solvents (e.g., ethyl acetate/hexane)

Detailed Reaction Mechanisms and Notes

  • Aminoalkylation: The nucleophilic amine on the piperidine ring attacks the electrophilic carbon of the Boc-protected aminoethyl chloride, forming a secondary amine linkage. The Boc group protects the amino functionality to avoid polymerization or side reactions.

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and an aprotic solvent like dichloromethane. This step ensures the amino group remains inert in subsequent reactions.

  • Esterification: The nitrogen of the piperidine ring is converted into a carbamate ester by reaction with benzyl chloroformate or benzyl alcohol under coupling conditions. This step is crucial to introduce the benzyl ester moiety, which enhances the compound's utility as a synthetic intermediate.

  • Purification: The final compound is purified by chromatographic techniques to achieve ≥95% purity, suitable for research applications.

Comparative Data Table of Key Synthetic Parameters

Parameter Typical Conditions Remarks
Solvent Dichloromethane (DCM), Dimethylformamide (DMF) Common solvents for aminoalkylation and protection
Base Triethylamine, Potassium carbonate (K2CO3) Neutralizes acids formed during reaction
Temperature 0°C to room temperature Controlled to minimize side reactions
Reaction Time 2–24 hours Depends on step and scale
Purification Method Silica gel chromatography Ensures high purity
Yield 75–90% (per step) High efficiency with optimized protocols

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and Boc-protected amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Benzyl halides for nucleophilic substitution, Boc-Cl for amino protection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate is primarily studied for its potential as a pharmaceutical intermediate. The piperidine moiety is known for its biological activity, making this compound a valuable building block in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, the incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and bioavailability of the compound, potentially leading to improved efficacy against various cancer cell lines. Research has demonstrated that similar piperidine derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in proliferation and survival .

Neuropharmacological Applications

The piperidine structure is also associated with neuropharmacological effects. Compounds containing this moiety have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. The presence of the Boc group may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a versatile reagent in synthetic chemistry.

Synthesis of Peptides

The compound can be utilized in peptide synthesis due to its amino group, which can participate in coupling reactions with other amino acids. This property is particularly useful in generating peptide libraries for drug discovery . The Boc protecting group can be selectively removed under mild conditions, allowing for further functionalization and development of peptide-based therapeutics.

Synthesis of Complex Molecules

The ability to introduce functional groups through selective reactions makes this compound a key player in the synthesis of more complex organic molecules. For example, it can be used as a precursor for synthesizing biologically active heterocycles that are essential in medicinal chemistry .

Mechanism of Action

The mechanism of action of Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further biochemical reactions. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound shares structural motifs with several piperidine derivatives, differing primarily in protective groups, substituent positions, and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Compound Name Substituents on Piperidine Protecting Groups Molecular Formula Molecular Weight Key Applications/Notes References
Target Compound 4-[(2-Boc-aminoethyl)amino] Boc C₁₈H₂₇N₃O₄ 349.43 Intermediate for kinase inhibitors; Boc enhances amine stability.
tert-Butyl 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate 4-(2-Cbz-aminoethyl) Cbz (Benzyloxycarbonyl) C₁₉H₂₇N₃O₄ 361.44 Used in TAAR1 agonist synthesis; Cbz removed via hydrogenolysis.
Benzyl 4-amino-4-methylpiperidine-1-carboxylate 4-amino-4-methyl None C₁₄H₂₀N₂O₂ 260.32 Unprotected amine allows direct functionalization; used in copper complex synthesis.
Benzyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate 4-(Boc-aminomethyl) Boc C₁₉H₂₇N₃O₄ 361.44 Intermediate for boronic ester derivatives in Suzuki couplings.
4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole core with piperidine-Boc Boc, Cbz C₂₈H₃₄N₆O₆ 562.61 Dual-protected imidazole for peptide mimetics; rare dual functionality.
Comparative Reaction Yields and Conditions
  • : Synthesis of a thiazole-containing analogue achieved 97% yield for sulfonylation and 49% yield for amidation .
  • : Synthesis of tert-butyl 4-(2-Cbz-aminoethyl)piperidine-1-carboxylate involved a 4-step process with an overall 68% yield .
  • : Deprotection of Boc via TFA yielded Benzyl 4-amino-4-methylpiperidine-1-carboxylate in >90% purity .

Stability and Functional Group Compatibility

  • Boc vs. Cbz Protection: The Boc group in the target compound offers superior stability under basic conditions compared to Cbz, which requires hydrogenolysis for removal .
  • Ethylamino Linker: The ethylamino spacer in the target compound provides flexibility for further functionalization, as seen in coupling reactions with thiazole-carboxylic acids .
  • Steric Effects : Substituents like 4-methyl in ’s analogue reduce steric hindrance, enabling easier access to the amine for subsequent reactions .

Biological Activity

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate, a compound with significant pharmaceutical potential, has garnered attention for its biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C20_{20}H31_{31}N3_{3}O4_{4}
  • CAS Number: 864293-75-4
  • Molecular Weight: 377.49 g/mol

The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) amino group, which contributes to its pharmacological properties.

This compound acts as a prodrug , meaning it is metabolically converted into an active form within the body. This conversion allows for enhanced targeted drug delivery , improving efficacy while minimizing toxicity. The presence of the Boc group is particularly advantageous as it protects the amine during synthesis and enhances solubility in biological systems .

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated for its ability to inhibit viral entry, particularly against pathogens like the Ebola virus. The compound demonstrated promising in vitro activity with effective concentrations (EC50 values) indicating its potential as a therapeutic candidate .

CompoundEC50 (µM)Selectivity Index (SI)
Benzyl 4-[(2-{...})]0.9310
Toremifene (control)0.387

The selectivity index (SI) indicates that the compound is more selective than some existing antiviral drugs, making it a candidate for further development in antiviral therapies.

Anti-Cancer Activity

In addition to antiviral effects, this compound has shown potential in cancer treatment. Its ability to target specific pathways involved in cell proliferation and apoptosis makes it a subject of interest in oncology research. The controlled release mechanism allows it to deliver active agents directly to tumor sites, potentially reducing side effects associated with conventional chemotherapy .

Case Studies and Research Findings

  • Ebola Virus Inhibition : A study conducted on various derivatives of piperidine compounds demonstrated that modifications similar to those found in Benzyl 4-[(2-{...})] significantly inhibited Ebola virus infection by blocking viral entry at the level of NPC1 protein interaction .
  • Cancer Cell Lines : In vitro assays using cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation at micromolar concentrations, suggesting its potential utility in cancer therapeutics .
  • Pharmacokinetics : Research into the pharmacokinetic properties indicates favorable absorption and distribution characteristics, supporting its viability as an orally administered drug candidate .

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step protection/deprotection strategies. A general approach involves coupling reactions using intermediates such as tert-butyl 4-((benzyloxy)carbonylamino)ethyl-piperidine derivatives. For example:

Protection : Use tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups to protect amine functionalities during synthesis.

Coupling : Employ reagents like benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl carboxylate group .

Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaOH .

  • Key Reaction Conditions :
StepReagents/ConditionsYieldReference
Boc RemovalTFA in CH₂Cl₂, 3h at RT81%
CouplingBenzyl chloroformate, Et₃N56–83%

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Storage Conditions : Store in a sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and light .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) to prevent hazardous reactions .
  • Stability Monitoring : Regularly check for discoloration or precipitation using HPLC or TLC to detect degradation .

Q. What analytical techniques are essential for confirming structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify piperidine ring substitution patterns and Boc/Cbz group integration. For example, expect δ ≈ 1.4 ppm (Boc tert-butyl protons) and δ ≈ 5.1 ppm (benzyl CH₂) .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₂₀H₂₉N₃O₄: expected m/z ≈ 376.2) .
  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps involving this compound?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous dichloromethane or DMF to minimize hydrolysis of active intermediates .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Temperature Control : Perform reactions at 0°C during reagent addition to suppress side reactions (e.g., over-acylation) .
  • Workup Optimization : Extract products with ethyl acetate and wash with brine to remove unreacted reagents .

Q. What strategies are effective for resolving contradictions in experimental data (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS/MS to detect and characterize impurities. Common issues include:
  • Incomplete Deprotection : Residual Boc groups detected via IR (C=O stretch ≈ 1680 cm⁻¹) .
  • Oxidation : Monitor for ketone formation (δ ≈ 2.1–2.5 ppm in ¹H NMR) if exposed to oxidizing conditions .
  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., reaction time, stoichiometry) and identify critical factors .

Q. How to design biological assays to evaluate this compound’s activity?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs, given the piperidine scaffold’s prevalence in inhibitors .
  • Assay Conditions :
  • Binding Assays : Use surface plasmon resonance (SPR) with immobilized targets (e.g., TAAR1) to measure affinity .
  • Cellular Assays : Test cytotoxicity in HEK293 cells via MTT assay (IC₅₀ determination) .
  • SAR Studies : Synthesize derivatives with modified ethylamino or carboxylate groups to probe structure-activity relationships .

Q. What are critical parameters for removing protecting groups without degrading the core structure?

  • Methodological Answer :
  • Acid Sensitivity : Monitor TFA exposure time (≤3h) to prevent piperidine ring cleavage .
  • Neutralization : Quench TFA with cold aqueous NaOH (pH 7–8) to avoid exothermic degradation .
  • Validation : Confirm deprotection via FT-IR loss of Boc C=O peaks (1680 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate

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